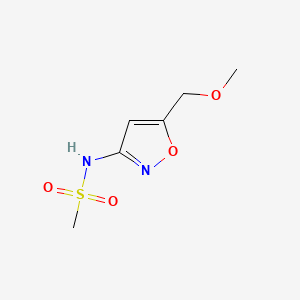
n-(5-(Methoxymethyl)isoxazol-3-yl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of n-(5-(Methoxymethyl)isoxazol-3-yl)methanesulfonamide involves several steps. One common method includes the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions (e.g., NaHCO3) at ambient temperature . Industrial production methods often involve bulk custom synthesis and procurement .
Chemical Reactions Analysis
n-(5-(Methoxymethyl)isoxazol-3-yl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
n-(5-(Methoxymethyl)isoxazol-3-yl)methanesulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of n-(5-(Methoxymethyl)isoxazol-3-yl)methanesulfonamide involves its interaction with specific molecular targets. For example, it acts as an inhibitor of carbonic anhydrase enzymes, which play a crucial role in regulating pH and fluid balance in various tissues . The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its biological effects .
Comparison with Similar Compounds
n-(5-(Methoxymethyl)isoxazol-3-yl)methanesulfonamide can be compared to other isoxazole derivatives, such as:
N-(5-methylisoxazol-3-yl)malonamide: Known for its polymorphic forms and unique crystallization mechanisms.
N1, N2-bis(5-methylisoxazol-3-yl)oxalamide: Lacks polymorphs and has a different central carbon structure.
These comparisons highlight the unique structural and functional properties of this compound, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C6H10N2O4S |
|---|---|
Molecular Weight |
206.22 g/mol |
IUPAC Name |
N-[5-(methoxymethyl)-1,2-oxazol-3-yl]methanesulfonamide |
InChI |
InChI=1S/C6H10N2O4S/c1-11-4-5-3-6(7-12-5)8-13(2,9)10/h3H,4H2,1-2H3,(H,7,8) |
InChI Key |
STRBSLFVSPLNMC-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC(=NO1)NS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,3S)-Methyl 1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B14913283.png)
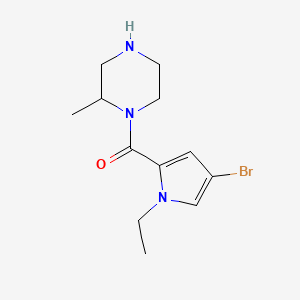
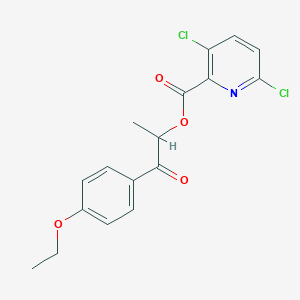
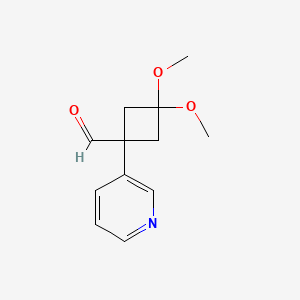
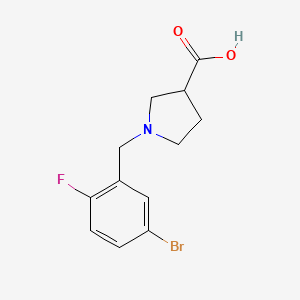
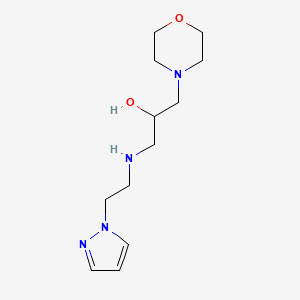
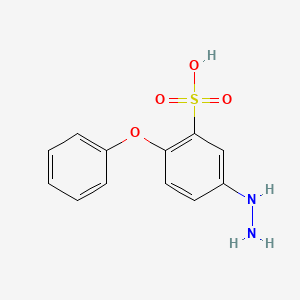

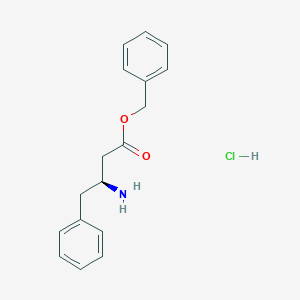
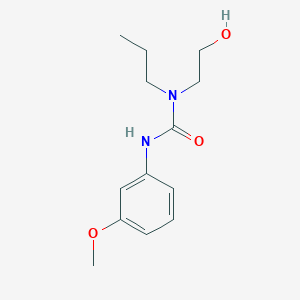
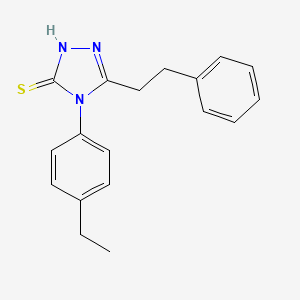
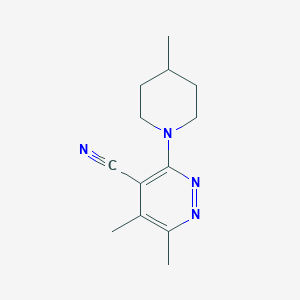
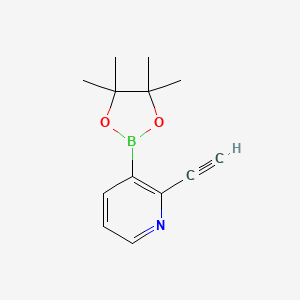
![N-[(4-cyclohexylphenyl)carbonyl]valine](/img/structure/B14913347.png)
